molecular formula C9H17N3O3 B6337062 1-Butyl-2,3-dimethylimidazolium nitrate CAS No. 922521-06-0

1-Butyl-2,3-dimethylimidazolium nitrate

Cat. No.: B6337062
CAS No.: 922521-06-0
M. Wt: 215.25 g/mol
InChI Key: JJLAZVCVBALAEL-UHFFFAOYSA-N
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Description

1-Butyl-2,3-dimethylimidazolium nitrate is an ionic liquid composed of an organic cation and an inorganic nitrate anion. It is known for its unique properties such as low volatility, high thermal stability, and high ionic conductivity. These characteristics make it a valuable compound in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-2,3-dimethylimidazolium nitrate can be synthesized through the reaction of 1-butyl-2,3-dimethylimidazole with nitric acid. The reaction typically occurs under controlled conditions to ensure the purity and stability of the product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and cost-effectiveness. The process includes rigorous purification steps to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-2,3-dimethylimidazolium nitrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitrogen oxides, while substitution can produce various imidazolium salts .

Scientific Research Applications

1-Butyl-2,3-dimethylimidazolium nitrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-butyl-2,3-dimethylimidazolium nitrate exerts its effects involves its interaction with molecular targets through ionic interactions and hydrogen bonding. The nitrate anion plays a crucial role in these interactions, influencing the compound’s reactivity and stability. The pathways involved include thermal decomposition and ion exchange processes .

Comparison with Similar Compounds

  • 1-Butyl-3-methylimidazolium nitrate
  • 1-Butyl-2,3-dimethylimidazolium bromide
  • 1-Butyl-2,3-dimethylimidazolium chloride

Uniqueness: 1-Butyl-2,3-dimethylimidazolium nitrate stands out due to its higher thermal stability compared to similar compounds like 1-butyl-3-methylimidazolium nitrate. The additional methyl group at the imidazolium C2 position enhances its stability and alters its thermal decomposition pathway, making it more suitable for high-temperature applications .

Properties

IUPAC Name

1-butyl-2,3-dimethylimidazol-3-ium;nitrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N2.NO3/c1-4-5-6-11-8-7-10(3)9(11)2;2-1(3)4/h7-8H,4-6H2,1-3H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLAZVCVBALAEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C[N+](=C1C)C.[N+](=O)([O-])[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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